molecular formula C6H6ClN3O B8806842 2-chloro-N'-hydroxypyridine-3-carboximidamide

2-chloro-N'-hydroxypyridine-3-carboximidamide

Cat. No.: B8806842
M. Wt: 171.58 g/mol
InChI Key: PMCUAFXCQFZXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N'-hydroxypyridine-3-carboximidamide is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its specific interactions and reactions, which have been extensively studied in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-chloro-N'-hydroxypyridine-3-carboximidamide involves several steps, including the use of specific reagents and conditions. One of the common synthetic routes includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other specific conditions . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.

Chemical Reactions Analysis

2-chloro-N'-hydroxypyridine-3-carboximidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenated hydrocarbons, manganese catalysts, and magnesium metal. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the C-H alkylation reaction is one of the key reactions involving this compound .

Scientific Research Applications

2-chloro-N'-hydroxypyridine-3-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes and molecular interactions. In medicine, it is being explored for its potential therapeutic applications, including its role in inhibiting specific molecular targets and pathways . Additionally, it has industrial applications in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N'-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular sites on target molecules, thereby influencing their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-chloro-N'-hydroxypyridine-3-carboximidamide can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include cephalosporins, which are a class of β-lactam antibiotics . While these compounds share some structural similarities, this compound has distinct properties and applications that set it apart. The comparison of 2-D and 3-D neighboring relationships can provide further insights into the unique characteristics of this compound .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and interactions make it a valuable subject of study and application in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-chloro-N'-hydroxypyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-5-4(6(8)10-11)2-1-3-9-5/h1-3,11H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCUAFXCQFZXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468068-58-8
Record name 2-Chloro-N-hydroxy-3-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=468068-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Sodium methoxide (150 mi of 0.25M solution in methanol, 37.5 mmol) was added to a solution of hydroxylamine hydrochloride (2.8 g, 39.7 mmol) in methanol (150 mL), and the reaction was stirred at room temperature for 30 minutes. The mixture was filtered, then 2-chloro-3-cyanopyridine (5.0 g, 36.1 mmol) was added, the reaction was stirred at room temperature for 16 hours and then heated to reflux for 2 hours. The reaction was cooled to room temperature, concentrated in vacuo to approximately 50 mL and filtered. The filtrate was concentrated to dryness in vacuo, the residue was triturated with dichloromethane and filtered to give the title compound as a white solid (6.2 g).
Name
Sodium methoxide
Quantity
37.5 mmol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

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